![molecular formula C29H32N2O4 B2371464 2,3-bis(4-methoxyphenyl)-N-(3-methylbutyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide CAS No. 1023805-53-9](/img/structure/B2371464.png)
2,3-bis(4-methoxyphenyl)-N-(3-methylbutyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide
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Description
2,3-bis(4-methoxyphenyl)-N-(3-methylbutyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide is a useful research compound. Its molecular formula is C29H32N2O4 and its molecular weight is 472.585. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reaction Mechanisms
The compound is involved in various chemical synthesis processes and reaction mechanisms. For instance, it's related to the Bischler–Napieralski isoquinoline synthesis, where it appears as a normal or abnormal reaction product, as discussed in the work of Doi, Shirai, and Sato (1997) (Doi, Shirai, & Sato, 1997). This highlights its relevance in organic synthesis and the understanding of reaction mechanisms.
Antimicrobial and Anticancer Properties
Research has shown that derivatives of this compound possess potential antimicrobial and anticancer properties. For instance, Funk et al. (2015) explored the synthesis of 3-hydroxyquinoline-4(1H)-one derivatives with this compound, which demonstrated cytotoxic activity towards cancer cell lines and interesting fluorescent properties (Funk et al., 2015). Similarly, Anderson et al. (1988) synthesized related compounds showing activity against lymphocytic leukemia (Anderson et al., 1988).
Organic Chemistry and Synthesis Applications
The compound is also significant in various organic chemistry applications. Kashdan, Schwartz, and Rapoport (1982) examined several aspects of 1,2,3,4-tetrahydroisoquinoline synthesis, highlighting the utility of this compound in the synthesis of complex organic molecules (Kashdan, Schwartz, & Rapoport, 1982). Additionally, Píša and Rádl (2016) described the synthesis of 4-quinolones, showcasing the compound's relevance in creating diverse organic structures (Píša & Rádl, 2016).
Other Applications
Further research explores its applications in other fields. For example, Bu, Deady, and Denny (2000) focused on the synthesis of N-[2-(Dimethylamino)ethyl] carboxamide derivatives, which highlights the compound's versatility in synthesizing a variety of chemical structures (Bu, Deady, & Denny, 2000). Moreover, Shklyaev and Vshivkova (2014) synthesized podands containing 3,4-dihydroisoquinoline fragments, suggesting its use in creating compounds with specific functionalities (Shklyaev & Vshivkova, 2014).
properties
IUPAC Name |
2,3-bis(4-methoxyphenyl)-N-(3-methylbutyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O4/c1-19(2)17-18-30-28(32)26-24-7-5-6-8-25(24)29(33)31(21-11-15-23(35-4)16-12-21)27(26)20-9-13-22(34-3)14-10-20/h5-16,19,26-27H,17-18H2,1-4H3,(H,30,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYBOXDTZGAZRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1C(N(C(=O)C2=CC=CC=C12)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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